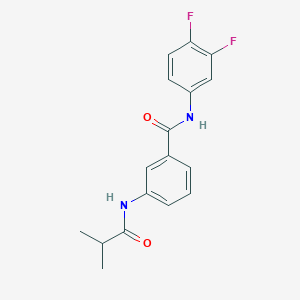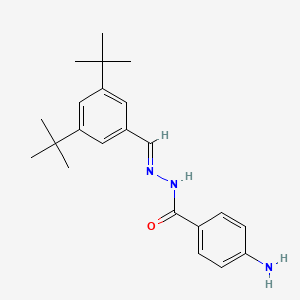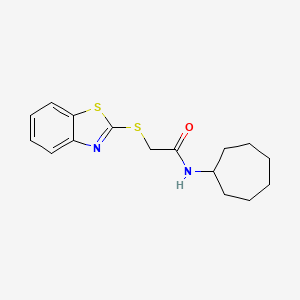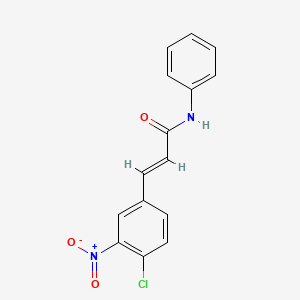
N-(3,4-difluorophenyl)-3-(isobutyrylamino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-difluorophenyl)-3-(isobutyrylamino)benzamide, also known as DFB, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. DFB belongs to the class of benzamides and has been studied extensively for its mechanism of action and biochemical effects.
作用機序
N-(3,4-difluorophenyl)-3-(isobutyrylamino)benzamide exerts its pharmacological effects by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. HDAC inhibition leads to the accumulation of acetylated histones, which in turn leads to changes in chromatin structure and gene expression. N-(3,4-difluorophenyl)-3-(isobutyrylamino)benzamide has been shown to selectively inhibit HDAC6, which is involved in the regulation of various cellular processes such as cell migration and autophagy.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-3-(isobutyrylamino)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating the expression of various genes involved in these processes. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is crucial for the growth and metastasis of cancer cells. In addition, N-(3,4-difluorophenyl)-3-(isobutyrylamino)benzamide has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
N-(3,4-difluorophenyl)-3-(isobutyrylamino)benzamide has several advantages for use in laboratory experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and purified to a high degree of purity. N-(3,4-difluorophenyl)-3-(isobutyrylamino)benzamide also exhibits high selectivity for HDAC6, which makes it a useful tool for studying the role of HDAC6 in various cellular processes. However, N-(3,4-difluorophenyl)-3-(isobutyrylamino)benzamide has some limitations as well. It is not very water-soluble, which can make it difficult to use in certain experimental systems. In addition, N-(3,4-difluorophenyl)-3-(isobutyrylamino)benzamide has not been extensively studied for its pharmacokinetic properties, which may limit its potential use as a therapeutic agent.
将来の方向性
There are several future directions for research on N-(3,4-difluorophenyl)-3-(isobutyrylamino)benzamide. One area of research could focus on the development of more water-soluble analogs of N-(3,4-difluorophenyl)-3-(isobutyrylamino)benzamide, which would make it easier to use in experimental systems. Another area of research could focus on the development of N-(3,4-difluorophenyl)-3-(isobutyrylamino)benzamide-based therapeutics for the treatment of cancer and other diseases. Finally, future research could focus on the identification of other targets of N-(3,4-difluorophenyl)-3-(isobutyrylamino)benzamide, which could lead to the development of new therapeutic agents.
合成法
N-(3,4-difluorophenyl)-3-(isobutyrylamino)benzamide is synthesized through a series of chemical reactions involving the reaction of 3,4-difluoroaniline with isobutyryl chloride, followed by the reaction with benzoyl chloride in the presence of sodium hydroxide. The resulting product is purified through recrystallization and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
N-(3,4-difluorophenyl)-3-(isobutyrylamino)benzamide has been studied for its potential therapeutic applications in various fields of scientific research. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells in vitro and in vivo. N-(3,4-difluorophenyl)-3-(isobutyrylamino)benzamide has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
特性
IUPAC Name |
N-(3,4-difluorophenyl)-3-(2-methylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O2/c1-10(2)16(22)20-12-5-3-4-11(8-12)17(23)21-13-6-7-14(18)15(19)9-13/h3-10H,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYOUSFZLVETTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-3-[(2-methylpropanoyl)amino]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5882074.png)
![N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5882075.png)
![4-methoxy-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5882082.png)

![1-[(4-bromo-1-naphthyl)sulfonyl]-1H-imidazole](/img/structure/B5882090.png)
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B5882094.png)


![9-[(2,6-difluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5882126.png)

![2-chloro-N-{4-[(dimethylamino)sulfonyl]phenyl}benzamide](/img/structure/B5882152.png)
![4-[(3,4-dichlorobenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5882158.png)